molecular formula C21H27BrN2O2 B11606489 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Cat. No.: B11606489
M. Wt: 419.4 g/mol
InChI Key: QKGGQVPGCWYANJ-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-bromophenylmethyl group and a 3-ethoxy-4-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the 4-bromophenylmethyl intermediate: This can be achieved through the bromination of toluene using N-bromosuccinimide (NBS) under radical conditions.

    Formation of the 3-ethoxy-4-methoxyphenylmethyl intermediate: This involves the alkylation of 3-ethoxy-4-methoxybenzyl chloride with an appropriate base.

    Coupling with piperazine: The two intermediates are then coupled with piperazine under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromophenylmethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic rings can undergo hydrogenation to form cyclohexane derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
  • 1-[(4-Fluorophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine
  • 1-[(4-Methylphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

Uniqueness

1-[(4-Bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.

Properties

Molecular Formula

C21H27BrN2O2

Molecular Weight

419.4 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H27BrN2O2/c1-3-26-21-14-18(6-9-20(21)25-2)16-24-12-10-23(11-13-24)15-17-4-7-19(22)8-5-17/h4-9,14H,3,10-13,15-16H2,1-2H3

InChI Key

QKGGQVPGCWYANJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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